molecular formula C22H17N3O4 B2634648 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide CAS No. 865286-43-7

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

Cat. No. B2634648
CAS RN: 865286-43-7
M. Wt: 387.395
InChI Key: HHQKOFMIEAHVJK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using techniques such as X-ray crystallography, which provides insight into the conformation, bonding patterns, and overall geometry of the molecule.


Chemical Reactions Analysis

Compounds containing thiadiazole and pyrrolidine rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions . These reactions can significantly alter the compound’s chemical properties and utility in further synthetic applications .


Physical And Chemical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be influenced by the specific functional groups present and their arrangement. The chemical properties, such as reactivity, stability, and acidity/basicity, are crucial for understanding how these compounds interact in chemical environments.

Scientific Research Applications

Chemotherapeutic Potential

Research has demonstrated that derivatives of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide exhibit promising chemotherapeutic properties. Specifically, a series of hydrazide and oxadiazole derivatives synthesized using 3-methoxyphenol as a starting substance showed considerable in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. Furthermore, these compounds were evaluated for their antiproliferative activity against selected human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, with some derivatives demonstrating high inhibitory activity, suggesting their potential as effective chemotherapeutic agents (Kaya et al., 2017).

Antimicrobial Activity

The antimicrobial activity of oxadiazole derivatives, including those similar to N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide, has been a significant area of research. These compounds have been shown to possess higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria, offering a promising avenue for developing new antimicrobial agents to combat resistant strains of bacteria (Kaya et al., 2017).

Enzyme Activity Modulation

Another study explored the effects of bis-1,3,4-oxadiazole compounds containing a glycine moiety on the activity of some transferase enzymes, such as glutamate oxaloacetate transaminase (GOT), glutamate pyruvate transaminase (GPT), and gamma-glutamyltransferase (γ-GT) in sera. The bis-oxadiazole compound demonstrated activation on GOT and GPT activities and inhibitory effects on γ-GT activity. These findings suggest that oxadiazole derivatives could modulate enzyme activities, which could have implications for treating diseases related to enzyme dysfunction (Tomi et al., 2010).

Mechanism of Action

While the specific mechanism of action for “N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide” is not available, 1,3,4-oxadiazole derivatives have been shown to have a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Future Directions

The future directions for “N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide” and similar compounds could involve further exploration of their potential biological activities and the development of novel drugs . This could include more detailed studies on their synthesis, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-27-18-11-6-8-16(14-18)21-24-25-22(29-21)23-20(26)15-7-5-12-19(13-15)28-17-9-3-2-4-10-17/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQKOFMIEAHVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

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